molecular formula C12H14N4 B1271201 4-Piperazin-1-ylquinazoline CAS No. 59215-41-7

4-Piperazin-1-ylquinazoline

Numéro de catalogue: B1271201
Numéro CAS: 59215-41-7
Poids moléculaire: 214.27 g/mol
Clé InChI: KLTHGJYCURVMAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

4-Piperazin-1-ylquinazoline has been studied for its potential as an anticancer agent . Research indicates that it can inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers, by disrupting microtubule dynamics and inducing apoptosis .

Case Study: Inhibition of Tumor Growth

In vivo studies demonstrated that this compound derivatives significantly inhibited tumor growth in xenograft models. One particular derivative showed a tumor growth inhibition rate of over 75% without notable toxicity to healthy cells, highlighting its potential as a dual-targeted anticancer agent .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly targeting tyrosinase, which is crucial in melanin biosynthesis. A study reported that certain derivatives of this compound were competitive inhibitors of tyrosinase, exhibiting IC50 values significantly lower than traditional inhibitors . This suggests potential applications in treating hyperpigmentation disorders.

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (μM)
Compound 26Tyrosinase0.18
Kojic AcidTyrosinase17.76

Cardiovascular Applications

Research has indicated that derivatives of this compound may serve as effective antihypertensive agents . These compounds act as regulators of the cardiovascular system by modulating vascular resistance and heart rate . Some derivatives have been documented to exhibit significant hypotensive effects in animal models.

Case Study: Antihypertensive Effects

In experimental models, administration of specific derivatives resulted in a marked decrease in blood pressure, supporting their potential use in managing hypertension .

Antimicrobial Activity

Emerging studies have explored the antimicrobial properties of this compound and its derivatives. Certain compounds have demonstrated activity against various strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

Neuropharmacological Effects

Recent investigations have also highlighted the neuropharmacological potential of this compound. It has been suggested that this compound may influence neurotransmitter systems, providing avenues for research into treatments for neurological disorders such as anxiety and depression .

Analyse Biochimique

Biochemical Properties

4-Piperazin-1-ylquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the platelet-derived growth factor (PDGF) receptor . This compound interacts with the PDGF receptor by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling cascade. Additionally, this compound has been shown to interact with other biomolecules, including various kinases and enzymes involved in cellular proliferation and survival . The nature of these interactions is primarily inhibitory, as the compound blocks the enzymatic activity and disrupts the signaling pathways that promote cell growth and division.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by inhibiting key signaling pathways, such as the PDGF receptor pathway . By blocking this pathway, this compound can reduce cellular proliferation and induce apoptosis in certain cancer cell lines. Furthermore, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and reducing the availability of essential metabolites required for cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PDGF receptor by binding to its active site . This binding prevents the receptor from undergoing conformational changes necessary for its activation, thereby blocking downstream signaling pathways. Additionally, this compound can inhibit other kinases and enzymes by a similar mechanism, leading to a broad-spectrum inhibition of cellular signaling . The compound also influences gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound can have long-lasting effects on tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of essential metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells by specific transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability . The compound’s localization within tissues can also be affected by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological effects .

Activité Biologique

4-Piperazin-1-ylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Overview of this compound

This compound belongs to the quinazoline family, which is known for its broad spectrum of pharmacological activities including anticancer, antimicrobial, and antihypertensive effects. The piperazine moiety enhances the solubility and biological activity of quinazoline derivatives, making them promising candidates for drug development.

2.1 Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study identified several quinazoline derivatives that act as inhibitors of the platelet-derived growth factor receptor (PDGFR), with significant effects on cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) studies indicated that modifications at specific positions of the quinazoline ring can enhance potency and selectivity against cancer cells.

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A series of piperazine-containing quinazoline derivatives were evaluated against various microbial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against multiple pathogens .

2.3 Antimalarial Activity

Notably, some derivatives have been investigated for their antimalarial activity. A study reported enhanced solubility and in vivo efficacy of piperazine-substituted quinolones against liver stages of malaria parasites, highlighting the potential for developing new antimalarial therapies based on the quinazoline scaffold .

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the piperazine and quinazoline structures affect biological activity:

CompoundSubstituentIC50 (nM)Activity
CT53986Thiourea50PDGFR Inhibition
8aN-Phenyl4.5Antimalarial
PRP7A6Benzamide30Antimicrobial

This table summarizes key findings from various studies indicating how specific substitutions can enhance or diminish biological activities.

4.1 PDGFR Inhibition

A significant study focused on the synthesis of this compound derivatives as selective PDGFR inhibitors. The optimized compounds displayed oral bioavailability and potent inhibition of PDGFR phosphorylation in vitro, suggesting their potential as therapeutic agents for conditions like cancer .

4.2 Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of synthesized quinazoline derivatives using agar well diffusion methods. The compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with PRP7A6 showing the most potent effects against Pseudomonas aeruginosa .

4.3 Antimalarial Studies

In vivo tests using Plasmodium berghei models demonstrated that certain piperazine-substituted quinazolines effectively reduced parasitemia levels, indicating their potential as new antimalarial drugs .

5. Conclusion

The biological activity of this compound highlights its potential as a versatile pharmacophore in drug development. Its ability to inhibit key biological targets across various disease states makes it a valuable compound for further research and optimization.

Propriétés

IUPAC Name

4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHGJYCURVMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365399
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-41-7
Record name 4-(1-Piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroquinazoline (2.0 g, 12.2 mmol) (Tobe, Masanori, et al., Bioorg. Med. Chem. 2003, 11(3), 383) and DIEA (3.2 mL, 18.2 mmol) in 40 mL IPA was added Boc-piperazine (1.96 g, 12.81 mmol). The reaction mixture was heated to reflux and stirred for 20 hours, after which it was cooled to room temperature and concentrated by rotary evaporation. The residue was dissolved in dichloromethane (DCM) and washed with 1N NaOH. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was dissolved in 25 mL dioxane, and 4M HCl/dioxane (46 mL, 182 mmol) was added dropwise. The suspension was sonicated for 2 minutes and stirred 13 hours at room temperature, after which the reaction mixture was concentrated to dryness by rotary evaporation. The resulting amine HCl salt was dissolved in 2N NaOH and extracted with DCM. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was purified on silica (9:1:0.02 DCM/MeOH/NR4OH) to give 4-piperazinylquinazoline as a yellow oil (2.5 g, 96%). 1H NMR (CDCl3, 400 MHz) δ 8.74 (s, 1H), 7.92-7.86 (m, 2H), 7.76-7.70 (m, 1H), 7.48-7.42 (m, 1H), 3.75 (t, J=4.9 Hz, 4H), 3.09 (t, J=4.9 Hz, 4H), 1.89 (br s, 1H). Rt 0.70. MS (ESI+) [M+H]+ 215.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.